Pd_mastoparan PDD-A
説明
Pd_mastoparan PDD-A is a cationic amphipathic peptide derived from the venom of the social wasp Polistes dorsalis. It belongs to the mastoparan family, known for their α-helical structures, antimicrobial properties, and ability to induce mast cell degranulation. PDD-A exhibits broad-spectrum antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with minimal inhibitory concentrations (MICs) of 11.8 µM and 7.5 µM, respectively . Unlike many cationic peptides, PDD-A shows negligible hemolytic activity (50% hemolysis at ≥80 µM) while retaining potent mast cell activation (EC₅₀: 15–26 µM) . Its mechanism involves membrane disruption via electrostatic interactions with phospholipids and secondary structure stabilization in hydrophobic environments.
特性
生物活性 |
Antimicrobial |
|---|---|
配列 |
INWKKIFEKVKNLV |
製品の起源 |
United States |
類似化合物との比較
Antimicrobial Activity
Table 1 compares the antimicrobial efficacy of PDD-A with related mastoparans:
| Peptide | Source | MIC (µM) | Selectivity |
|---|---|---|---|
| Pd_mastoparan PDD-A | Polistes dorsalis | 11.8 (E. coli) | Broad-spectrum |
| 7.5 (B. subtilis) | |||
| Mastoparan PDD-B | Polistes dorsalis | 12.0 (E. coli) | Gram-positive preference |
| 4.2 (B. subtilis) | |||
| PMM | Polistes major | 3.4 (E. coli) | Gram-negative preference |
| 25.0 (B. subtilis) | |||
| MP | Mischocyttarus phthisicus | 18.0 (E. coli) | Gram-positive preference |
| 5.0 (B. subtilis) |
Key Findings :
Hemolytic and Mast Cell Activation Profiles
Table 2 highlights safety and bioactivity differences:
| Peptide | Hemolytic Activity (HC₅₀, µM) | Mast Cell Degranulation (EC₅₀, µM) |
|---|---|---|
| PDD-A | >80 | 15–26 |
| PDD-B | 45 | 18–22 |
| PMM | >80 | 20–25 |
| MP | >80 | 16–24 |
Key Findings :
Structural Modifications in PDD-A Analogs
- PDD-A1 (Glu8→Gln8) : Increased net charge reduced activity against B. subtilis (MIC: 15 µM) but retained E. coli inhibition (MIC: 12 µM) .
- PDD-A2 (Asn12→Asp12) and PDD-A3 (Asn2→Asp2) : Enhanced activity against B. subtilis (MICs: 4.8 µM and 5.2 µM, respectively) due to improved charge interactions .
- PDD-A4 (Asn12→Asp12 + Asn2→Asp2) : Reduced E. coli activity (MIC: 25 µM), indicating antagonistic effects of dual substitutions .
- Lys→Ser substitutions (PDD-A5–A8) : Gradual loss of antimicrobial activity, with PDD-A8 (all Lys→Ser) showing complete inactivity, underscoring the necessity of cationic residues for membrane targeting .
PDD-B Analogs
- PDD-B2 (Lys→Arg) : Increased hemolysis (HC₅₀: 30 µM) without altering antibacterial activity, suggesting Arg enhances membrane disruption .
- PDD-B4 (Leu4→Lys4) : Improved E. coli inhibition (MIC: 8.5 µM) and reduced hemolysis (HC₅₀: 75 µM), demonstrating that strategic residue replacement can decouple toxicity from efficacy .
Structural-Functional Relationships
- Charge and Hydrophobicity : PDD-A’s moderate charge (+5) and amphipathic α-helix balance antimicrobial activity and safety. Increased hydrophobicity (e.g., PMM) enhances Gram-negative targeting but risks hemolysis.
- Residue-Specific Effects : Lysine residues are critical for membrane interaction, while substitutions at positions 2, 8, and 12 modulate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
